2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone
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Overview
Description
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes phenoxy and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate. This intermediate is then reacted with a piperidine derivative to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The phenoxy and piperidine groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE: Similar structure but with an acetohydrazide group instead of the piperidine groups.
5-METHYL-2-(PROPAN-2-YL)PHENOL: Lacks the ethanone and piperidine groups, making it less complex.
2-METHYL-5-(PROPAN-2-YL)PHENOL: Similar phenol structure but without the additional functional groups.
Uniqueness
The uniqueness of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE lies in its combination of phenoxy and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H38N2O2 |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C24H38N2O2/c1-19(2)22-11-10-20(3)17-23(22)28-18-24(27)26-15-8-5-9-21(26)12-16-25-13-6-4-7-14-25/h10-11,17,19,21H,4-9,12-16,18H2,1-3H3 |
InChI Key |
CUOZTHFOYJWJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCCCC2CCN3CCCCC3 |
Origin of Product |
United States |
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